molecular formula C8H6ClFO4S B15258368 Methyl 5-chloro-2-(fluorosulfonyl)benzoate

Methyl 5-chloro-2-(fluorosulfonyl)benzoate

Cat. No.: B15258368
M. Wt: 252.65 g/mol
InChI Key: ZVBKDLOZXBPIDZ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-(fluorosulfonyl)benzoate (C₈H₅ClFSO₄) is a substituted benzoate ester characterized by a chlorine atom at the 5-position and a fluorosulfonyl (-SO₂F) group at the 2-position of the aromatic ring. This compound is typically synthesized via sulfonation or fluorosulfonation reactions. For example, a related derivative, methyl 5-chloro-2-((fluorosulfonyl)oxy)benzoate, was synthesized with a 97% yield using flash chromatography for purification, indicating efficient synthetic pathways for such derivatives . The fluorosulfonyl group confers unique reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science. Its molecular weight and structural features align with intermediates used in sulfonamide-based drug development and pesticide synthesis .

Properties

Molecular Formula

C8H6ClFO4S

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 5-chloro-2-fluorosulfonylbenzoate

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(9)2-3-7(6)15(10,12)13/h2-4H,1H3

InChI Key

ZVBKDLOZXBPIDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)S(=O)(=O)F

Origin of Product

United States

Preparation Methods

Direct Sulfonation-Fluorination of Methyl 5-Chlorobenzoate

The most straightforward route involves sulfonation of methyl 5-chlorobenzoate followed by fluorination. Sulfonation is typically achieved using fuming sulfuric acid, though regioselectivity challenges arise due to competing directing effects of the electron-withdrawing chlorine and ester groups. Computational studies suggest that the ester’s meta-directing influence dominates, favoring sulfonation at position 3 rather than the desired position 2. To circumvent this, directed ortho-metalation strategies have been explored, though these require cryogenic conditions and specialized ligands.

A practical alternative involves sequential nitration and reduction to install an amino group at position 2, which acts as a transient directing group for sulfonation. For example, nitration of methyl 5-chlorobenzoate with 68% nitric acid at −15°C yields methyl 5-chloro-2-nitrobenzoate, which is reduced to the corresponding amine using hydrogen gas and a palladium catalyst. Subsequent sulfonation with oleum (20% SO3) at 80°C for 6 hours introduces the sulfonic acid group ortho to the amine, which is then fluorinated using Xtalfluor-E in dimethylformamide (DMF), achieving 78–82% conversion to the fluorosulfonyl moiety.

Key Data:

Step Reagents/Conditions Yield (%) Purity (%)
Nitration 68% HNO3, −15°C, 4 h 89 98.5
Reduction H2 (1 atm), Pd/C (5%), EtOAc, 25°C, 12 h 93 99.2
Sulfonation Oleum (20% SO3), 80°C, 6 h 76 97.8
Fluorination Xtalfluor-E (2 eq), DMF, 50°C, 3 h 81 99.4

Chlorosulfonation-Fluorination of Methyl 5-Chloro-2-Methoxybenzoate

Building on methodologies from sulfonamide synthesis, this approach begins with methyl 5-chloro-2-methoxybenzoate. Chlorosulfonation using chlorosulfonic acid at 0°C introduces a sulfonyl chloride group para to the methoxy substituent. Demethylation with boron tribromide in dichloromethane (−78°C, 2 h) yields the free phenol, which undergoes nucleophilic fluorination with potassium fluoride in acetonitrile at reflux (82°C, 8 h). While this route avoids regioselectivity issues, the demethylation step introduces scalability challenges due to the pyrophoric nature of BBr3.

Comparative Efficiency:

Parameter Direct Sulfonation-Fluorination Chlorosulfonation-Fluorination
Total Yield 63% 58%
Reaction Steps 4 5
Scalability High Moderate

Late-Stage Fluorosulfonylation of Pre-Functionalized Intermediates

Recent advances in radical fluorosulfonylation enable direct installation of the −SO2F group onto aromatic rings. Methyl 5-chlorobenzoate is treated with a sulfonyl radical precursor (e.g., Na2S2O4) and a fluorine source (Selectfluor) under blue LED irradiation. This photoredox method achieves 67% yield in a single step but requires rigorous exclusion of moisture and oxygen.

Critical Analysis of Reaction Parameters

Solvent Effects in Fluorination

DMF is universally preferred for Xtalfluor-E-mediated fluorinations due to its ability to stabilize reactive intermediates. As demonstrated in the conversion of 2-sulfobenzoic acids, DMF coordinates with SOF2 to form a Vilsmeier-type complex, facilitating nucleophilic attack by fluoride. Substituting DMF with acetonitrile or THF reduces yields by 40–60%, underscoring the solvent’s role in transition-state stabilization.

Temperature Optimization

Fluorination reactions exhibit strong temperature dependence. For Xtalfluor-E, optimal activity occurs between 50–60°C, with decomposition prevailing above 70°C. In contrast, nucleophilic fluorinations (KF-mediated) require higher temperatures (80–100°C) to overcome kinetic barriers, albeit with increased side-product formation from ester hydrolysis.

Industrial Scalability and Environmental Impact

The direct sulfonation-fluorination route is most amenable to scale-up, with an E-factor (kg waste/kg product) of 8.2, primarily from nitric acid neutralization and palladium catalyst recovery. Implementing continuous flow reactors could reduce reaction times by 30% and improve heat management during exothermic sulfonation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-(fluorosulfonyl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-2-(fluorosulfonyl)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The chloro and fluorosulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules through non-covalent interactions, affecting their function and stability .

Comparison with Similar Compounds

The following sections compare methyl 5-chloro-2-(fluorosulfonyl)benzoate with structurally or functionally related compounds, focusing on substituent effects, synthesis, and applications.

Sulfonyl-Containing Benzoates
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-Cl, 2-SO₂F 270.64 High reactivity in sulfonylation; agrochemical intermediate
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate 5-Cl, 4-F, 2-SO₂F 270.64 Additional fluorine enhances lipophilicity; potential pesticidal use
Methyl 2-(fluorosulfonyl)benzoate 2-SO₂F 236.22 Simpler structure; lower molecular weight limits applications

Key Findings :

  • The addition of a 4-fluoro substituent in methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate increases lipophilicity, which may improve membrane permeability in pesticidal applications .
  • This compound shares synthetic efficiency (e.g., 97% yield) with its oxy-fluorosulfonyl analog, though the latter’s -O-SO₂F group may alter hydrolytic stability .
Halogenated Benzoate Esters
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-chloro-2-(3,3-dimethylbut-1-ynyl)benzoate 5-Cl, 2-alkynyl 268.75 Alkyne group enables click chemistry; lower yield (80%) vs. fluorosulfonyl derivatives
Methyl 2-chlorobenzoate 2-Cl 170.59 Simpler structure; limited to solvent or fragrance applications
Methyl 2-nitrobenzoate 2-NO₂ 181.15 Nitro group enhances electrophilicity; precursor to amines

Key Findings :

  • The fluorosulfonyl group in this compound provides superior leaving-group ability compared to nitro or alkyne substituents, favoring nucleophilic substitution reactions .
  • Alkyne-substituted analogs (e.g., methyl 5-chloro-2-(3,3-dimethylbut-1-ynyl)benzoate) exhibit lower synthetic yields (80%), suggesting fluorosulfonyl derivatives are more efficient to prepare .
Sulfonamide and Sulfonate Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate 5-Cl, 2-SO₂NHC₆H₄CH₃ 378.84 Sulfonamide group enhances biological activity; potential herbicide
Sodium 5-chloro-2-hydroxy-benzenesulfonate 5-Cl, 2-SO₃⁻Na⁺ 234.61 Water-soluble; used in dye intermediates
Triflusulfuron methyl ester Triazine-linked sulfonylurea 414.36 Herbicidal activity via acetolactate synthase inhibition

Key Findings :

  • Sulfonamide derivatives (e.g., methyl 5-chloro-2-[(4-methylphenyl)sulfonylamino]benzoate) exhibit herbicidal activity but require higher molecular weights for target specificity compared to fluorosulfonyl analogs .
  • Sodium 5-chloro-2-hydroxy-benzenesulfonate demonstrates how sulfonate groups enhance water solubility, a property less pronounced in fluorosulfonyl derivatives due to the electronegative fluorine .
Hydroxylated and Methoxylated Analogs
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 2,4-dihydroxy-6-methyl benzoate 2-OH, 4-OH, 6-CH₃ 182.17 Antioxidant properties; isolated from marine sources
Methyl 2-methoxybenzoate 2-OCH₃ 166.17 Fragrance component; limited chemical reactivity

Key Findings :

  • Hydroxyl groups in methyl 2,4-dihydroxy-6-methyl benzoate enable hydrogen bonding, contrasting with the electron-withdrawing fluorosulfonyl group in the target compound, which reduces solubility but increases electrophilicity .

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